molecular formula C10H18N2O3 B2392402 tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate CAS No. 1824505-26-1

tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate

Cat. No. B2392402
M. Wt: 214.265
InChI Key: IIYJKESUJITBBK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate, also known as Boc-3-pyrrolidinemethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 3-(chloromethyl)-5-oxopyrrolidine.

Starting Materials
tert-butyl carbamate, 3-(chloromethyl)-5-oxopyrrolidine

Reaction
Add 3-(chloromethyl)-5-oxopyrrolidine to a solution of tert-butyl carbamate in anhydrous dichloromethane., Add triethylamine to the reaction mixture to act as a base., Stir the reaction mixture at room temperature for several hours., Filter the reaction mixture to remove triethylamine hydrochloride., Concentrate the filtrate under reduced pressure., Purify the resulting product by column chromatography to obtain tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate has numerous scientific research applications, including its use as a protecting group for amino acids, peptides, and other biomolecules. It can also be used as a reagent in organic synthesis for the preparation of various compounds. Additionally, tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate has been investigated for its potential as a prodrug for the delivery of drugs to specific target sites in the body.

Mechanism Of Action

Tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate acts as a protecting group for amino acids and peptides by blocking the amine group, thereby preventing unwanted reactions. In drug delivery, it can be used as a prodrug by attaching the drug molecule to the carbamate group, which is then cleaved in vivo to release the drug at the target site.

Biochemical And Physiological Effects

Tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be stable under physiological conditions, making it a suitable candidate for drug delivery applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate is its versatility in various scientific research applications. It can be used as a protecting group for amino acids and peptides, a reagent in organic synthesis, and a prodrug for drug delivery. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate. One potential area of investigation is its use as a prodrug for the delivery of anticancer drugs to tumor cells. Another potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies on the biochemical and physiological effects of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate are needed to fully understand its potential applications in various fields.

properties

IUPAC Name

tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7-4-8(13)11-5-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYJKESUJITBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate

CAS RN

1824505-26-1
Record name tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate
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